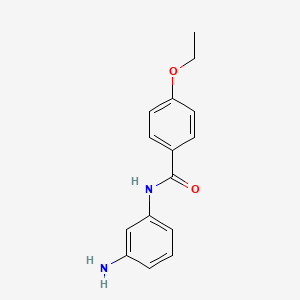

N-(3-Aminophenyl)-4-ethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLURQYVLUALLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294438 | |

| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016516-69-0 | |

| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016516-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of N-(3-Aminophenyl)-4-ethoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and a thorough characterization profile. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and reproducibility.

Introduction

This compound is an organic compound featuring a benzamide core structure. The presence of an ethoxy group and a primary amine on the phenyl rings suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and novel polymers. The amide linkage provides structural rigidity, while the amino group offers a site for further functionalization. This guide outlines a reliable method for its preparation and the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the protection of one of the amino groups of m-phenylenediamine, followed by the acylation of the remaining amino group with 4-ethoxybenzoyl chloride. A final deprotection step yields the target compound. An alternative, more direct approach involves the reaction of 4-ethoxybenzoyl chloride with a molar excess of m-phenylenediamine, where the diamine itself acts as a base to quench the HCl byproduct. The latter is presented here for its efficiency.

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic acyl substitution reaction between 4-ethoxybenzoyl chloride and m-phenylenediamine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Preparation of 4-Ethoxybenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-ethoxybenzoyl chloride is used in the next step without further purification.

2.2.2. Synthesis of this compound

-

Dissolve m-phenylenediamine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-ethoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled solution of m-phenylenediamine with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination. The following data are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-160 °C |

| Solubility | Soluble in DMSO, DMF, and methanol |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | s | 1H | -NH-C=O |

| ~7.8 | d | 2H | Aromatic protons ortho to -C=O |

| ~7.2 | t | 1H | Aromatic proton of the aminophenyl ring |

| ~7.0 | d | 2H | Aromatic protons ortho to -OEt |

| ~6.8 | d | 1H | Aromatic proton of the aminophenyl ring |

| ~6.5 | d | 1H | Aromatic proton of the aminophenyl ring |

| ~6.3 | s | 1H | Aromatic proton of the aminophenyl ring |

| ~5.2 | s | 2H | -NH₂ |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -C=O |

| ~162 | Aromatic C-OEt |

| ~148 | Aromatic C-NH₂ |

| ~139 | Aromatic C-NH |

| ~130 | Aromatic CH ortho to -C=O |

| ~129 | Aromatic CH of the aminophenyl ring |

| ~127 | Aromatic C of the benzoyl ring |

| ~115 | Aromatic CH ortho to -OEt |

| ~110 | Aromatic CH of the aminophenyl ring |

| ~109 | Aromatic CH of the aminophenyl ring |

| ~106 | Aromatic CH of the aminophenyl ring |

| ~64 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amine and amide) |

| 3050-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| 1650-1630 | C=O stretching (amide I) |

| 1600-1580 | N-H bending (amide II) and C=C stretching |

| 1250-1200 | Aryl-O-C stretching (asymmetric) |

| 1050-1000 | Aryl-O-C stretching (symmetric) |

3.2.4. Mass Spectrometry

| m/z Value | Assignment |

| 256.12 | [M]⁺ (Molecular Ion) |

| 149.06 | [C₉H₉O₂]⁺ |

| 108.06 | [C₆H₆N₂]⁺ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of the target compound.

Caption: Logical relationships of molecular features and their properties.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic protocol is robust and scalable, and the comprehensive characterization data, while predicted, serves as a reliable reference for researchers. The versatile structure of this compound, featuring both a reactive amino group and a lipophilic ethoxy group, makes it a promising candidate for further exploration in drug discovery and materials science. This document is intended to be a valuable resource for scientists working in these and related fields.

In-Depth Technical Guide: N-(3-Aminophenyl)-4-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-4-ethoxybenzamide, a chemical compound with potential applications in research and drug development. This document consolidates available physicochemical data, outlines a plausible experimental protocol for its synthesis, and explores potential biological activities by drawing parallels with structurally related benzamide derivatives. Due to the limited publicly available data on this specific molecule, this guide also highlights areas where further research is critically needed.

Compound Identification and Properties

This compound is uniquely identified by its CAS number. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1016516-69-0 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available |

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the synthesis of similar benzamide derivatives, a plausible two-step synthetic route can be proposed. This process would involve the amidation of 4-ethoxybenzoyl chloride with 3-nitroaniline, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide

This step involves the reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline in the presence of a base to form the amide bond.

-

Materials: 4-ethoxybenzoyl chloride, 3-nitroaniline, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve 3-nitroaniline and the base in the chosen solvent in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-ethoxybenzoyl chloride in the same solvent to the mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of N-(3-nitrophenyl)-4-ethoxybenzamide to this compound

The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.

-

Materials: N-(3-nitrophenyl)-4-ethoxybenzamide, a suitable solvent (e.g., ethanol, ethyl acetate), and a catalyst (e.g., palladium on carbon, Pd/C).

-

Procedure:

-

Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in the solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

After completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by recrystallization.

-

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the benzamide scaffold is a common motif in a wide range of biologically active molecules, suggesting that this compound could be of interest in drug discovery.

Substituted benzamides have been reported to exhibit a variety of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that various substituted benzamides possess antibacterial and antifungal properties[2]. The specific nature of the substituents on the benzamide core plays a crucial role in determining the spectrum and potency of their antimicrobial effects.

-

Enzyme Inhibition: The benzamide structure is present in a number of enzyme inhibitors. For instance, certain benzamide derivatives have been investigated as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy[3].

-

Fungicidal and Insecticidal Activity: In the field of agrochemicals, benzamides with specific substitutions have been developed as fungicides and insecticides[4][5].

Given the prevalence of biological activity within the benzamide class of compounds, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that is often modulated by small molecule inhibitors, such as those containing a benzamide core, is the protein kinase signaling cascade.

Future Research Directions

The lack of empirical data for this compound presents a clear opportunity for further investigation. Future research efforts should focus on:

-

Definitive Synthesis and Characterization: A detailed, validated synthesis protocol followed by comprehensive characterization, including melting point, solubility, and spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), is essential.

-

Biological Screening: The compound should be screened against a diverse panel of biological targets, including various enzymes, receptors, and microbial strains, to identify any potential therapeutic applications.

-

In Vitro and In Vivo Studies: Should any promising biological activity be identified, further in vitro and in vivo studies would be necessary to elucidate its mechanism of action, efficacy, and safety profile.

Conclusion

This compound is a chemical entity with a currently uncharacterized biological and physicochemical profile. While its structural relationship to a broad class of biologically active benzamides suggests potential for further investigation, a significant amount of foundational research is required to determine its properties and potential applications. This guide provides a starting point for researchers interested in exploring this and similar molecules.

References

- 1. This compound | CAS#:1016516-69-0 | Chemsrc [chemsrc.com]

- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of N-(3-Aminophenyl)-4-ethoxybenzamide and its Analogs: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the reported biological activities of compounds structurally related to N-(3-Aminophenyl)-4-ethoxybenzamide. As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is based on studies of analogous benzamide and N-phenylbenzamide derivatives and should be interpreted as potential areas of investigation for the target compound.

Introduction

N-phenylbenzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities stem from the versatile pharmacophore of the benzamide group, which can be readily functionalized to modulate biological targets. Research into this class of compounds has revealed potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This guide summarizes the key findings on the biological activities of structurally related analogs to this compound, providing quantitative data, experimental methodologies, and insights into potential mechanisms of action.

Anticancer Activity of N-Phenylbenzamide Derivatives

Several studies have highlighted the potential of N-phenylbenzamide derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key enzymes in cell signaling pathways and the disruption of cellular processes essential for tumor growth.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various N-phenylbenzamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamides | Compound 4f (Fluorine substitution) | A549 (Lung) | 7.5 | [1] |

| HeLa (Cervical) | 9.3 | [1] | ||

| MCF-7 (Breast) | 8.9 | [1] | ||

| 1-(4-(benzamido)phenyl)-3-arylureas | Compound 6g | A-498 (Renal) | 14.46 | [2] |

| NCI-H23 (Lung) | 13.97 | [2] | ||

| MDAMB-231 (Breast) | 11.35 | [2] | ||

| MCF-7 (Breast) | 11.58 | [2] | ||

| A-549 (Lung) | 15.77 | [2] | ||

| N-benzylbenzamide derivatives | Compound 20b | Various | 0.012 - 0.027 | [3] |

Experimental Protocols

The in vitro antiproliferative activity of N-substituted benzamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well) and incubated for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Potential Signaling Pathways

Molecular docking studies on active N-phenylbenzamide derivatives suggest potential interactions with key signaling proteins. For instance, imidazole-based derivatives have shown a high affinity for the ABL1 kinase protein, a crucial regulator of cell proliferation and survival.

Figure 1: Proposed inhibition of the ABL1 kinase signaling pathway.

Antimicrobial Activity of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have also been investigated for their potential as antimicrobial agents, showing activity against both bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Benzamide derivatives | Compound 5a | B. subtilis | 25 | 6.25 | [5] |

| E. coli | 31 | 3.12 | [5] | ||

| Compound 6b | E. coli | 24 | 3.12 | [5] | |

| Compound 6c | B. subtilis | 24 | 6.25 | [5] | |

| Halogenated salicylanilides | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | - | 2.5 - 5.0 | [6] |

Experimental Protocols

This method is a qualitative test to assess the antibacterial activity of a compound.[5]

-

Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli) is prepared.

-

Agar Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of a suitable agar medium in a Petri dish.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.

This method is a quantitative test to determine the minimum inhibitory concentration (MIC) of a compound.[6]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The benzamide scaffold is a known pharmacophore for various enzyme inhibitors. Derivatives of N-phenylbenzamide have been explored as inhibitors of several enzyme classes.

Quantitative Data on Enzyme Inhibition

| Compound Class | Target Enzyme | Derivative | KI (nM) | Reference |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I (CA I) | Compound 8 | 45.7 ± 0.46 | [7] |

| Carbonic Anhydrase II (CA II) | Compound 2 | 33.5 ± 0.38 | [7] | |

| Acetylcholinesterase (AChE) | Compound 8 | 31.5 ± 0.33 | [7] | |

| Butyrylcholinesterase (BChE) | Compound 8 | 24.4 ± 0.29 | [7] |

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Conclusion

While there is a notable absence of specific biological activity data for this compound in the current scientific literature, the extensive research on structurally related N-phenylbenzamide derivatives provides a strong foundation for predicting its potential biological profile. The diverse activities observed, including anticancer, antimicrobial, and enzyme inhibitory effects, suggest that this compound could be a valuable candidate for future biological screening and drug development efforts. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this particular compound.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzamide Derivatives: A Methodological Framework

Disclaimer: As of November 2025, a thorough review of scientific literature and public databases reveals a notable absence of published in vitro studies specifically for N-(3-Aminophenyl)-4-ethoxybenzamide. Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for the in vitro evaluation of novel benzamide derivatives. The experimental protocols, data, and signaling pathways presented herein are drawn from studies on structurally analogous compounds and are intended to serve as a valuable resource for initiating the investigation of this compound and other related molecules.

Introduction to the Therapeutic Potential of Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Research into various substituted benzamides has revealed their potential as inhibitors of key enzymes involved in disease pathogenesis, as well as their efficacy as antimicrobial and antiparasitic agents. Notably, derivatives of N-phenylbenzamide have shown promise as inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), both of which are critical targets in oncology. Furthermore, modifications to the benzamide core have yielded compounds with significant antimicrobial and antitrypanosomal properties.

This guide will provide an overview of the common in vitro assays and methodologies employed to characterize the biological activity of novel benzamide derivatives, using data from published studies on structural analogs of this compound as illustrative examples.

Quantitative Data from In Vitro Studies of Analogous Benzamide Derivatives

The following tables summarize the quantitative data from in vitro studies of various benzamide derivatives that are structurally related to this compound. This data provides a comparative baseline for the potential activities that could be investigated for novel analogs.

Table 1: Inhibitory Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) against Histone Deacetylases (HDACs)[1][2]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| NA | 95.2 | 260.7 | 255.7 |

Table 2: Antiproliferative Activity of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) in Human Cancer Cell Lines[1]

| Compound | A2780 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| NA | 2.66 | 1.73 |

| SAHA (control) | 27.3 | 19.5 |

Table 3: DNA Methyltransferase (DNMT) Inhibitory Activity of SGI-1027 Analogs

| Compound | DNMT3A Inhibition at 10 µM (%) | DNMT3A EC₅₀ (µM) |

| 10 | Not Reported | 13 ± 1 |

| SGI-1027 | Not Reported | Not Reported |

Note: Compound 10 is a pyridine-based analog of SGI-1027.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments that are commonly used to characterize the biological activity of novel benzamide derivatives.

Enzyme Inhibition Assays

This protocol is based on the methods used to evaluate N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.[1]

-

Principle: A fluorometric assay is used to measure the activity of HDAC enzymes. A substrate containing an acetylated lysine side chain is incubated with the HDAC enzyme. Deacetylation of the substrate is followed by the addition of a developer that releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)

-

Test compound (this compound) and reference inhibitor (e.g., SAHA)

-

384-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

Add the HDAC enzyme to the wells of the microplate.

-

Add the test compound or reference inhibitor to the respective wells.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate for a further period (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable software.

-

This protocol is adapted from the restriction-based fluorescence assay used for SGI-1027 and its analogs.

-

Principle: A biotinylated oligonucleotide duplex containing a CpG site within a restriction enzyme recognition sequence is immobilized on an avidin-coated plate. The duplex is incubated with a DNMT enzyme and the methyl donor S-adenosyl methionine (SAM). Methylation of the CpG site protects the DNA from cleavage by a methylation-sensitive restriction enzyme. A fluorescently labeled probe is hybridized to the complementary strand, and after the restriction digest, the amount of remaining fluorescence is proportional to the DNMT activity.

-

Materials:

-

Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)

-

Biotinylated and 6-carboxyfluorescein (6-FAM) labeled oligonucleotide duplex with a CpG site

-

Avidin-coated 384-well microplates

-

S-adenosyl methionine (SAM)

-

Methylation-sensitive restriction enzyme (e.g., HpaII)

-

Assay buffer

-

Test compound and reference inhibitor (e.g., SGI-1027)

-

Fluorescence microplate reader

-

-

Procedure:

-

Immobilize the biotinylated oligonucleotide duplex onto the avidin-coated microplate.

-

Add the DNMT enzyme, SAM, and the test compound or reference inhibitor to the wells.

-

Incubate to allow the methylation reaction to proceed.

-

Wash the plate to remove the enzyme and reagents.

-

Add the methylation-sensitive restriction enzyme and incubate to digest the unmethylated DNA.

-

Wash the plate to remove the cleaved DNA fragments.

-

Measure the remaining fluorescence.

-

Calculate the percent inhibition and determine the IC₅₀ or EC₅₀ value.

-

Cell-Based Assays

This is a general protocol that can be adapted from various studies on benzamide derivatives.[1]

-

Principle: The effect of the test compound on the proliferation and viability of cancer cell lines is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

-

Materials:

-

Human cancer cell lines (e.g., A2780 ovarian cancer, HepG2 liver cancer, KG-1 leukemia)[1]

-

Complete cell culture medium

-

Test compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or white-walled microplates

-

Microplate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance.

-

For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

This protocol is based on the CMV-luciferase reporter assay used for SGI-1027 analogs.

-

Principle: A reporter cell line is used that contains a luciferase gene under the control of a hypermethylated cytomegalovirus (CMV) promoter, which silences its expression. Treatment with a DNMT inhibitor leads to demethylation of the promoter and re-expression of the luciferase gene. The resulting luminescence is a measure of the compound's ability to induce gene re-expression.

-

Materials:

-

Leukemia cell line (e.g., KG-1) stably transfected with a methylated CMV-luciferase reporter construct

-

Complete cell culture medium

-

Test compound

-

Luciferase assay reagent

-

96-well white-walled microplates

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for a period sufficient to allow for demethylation and gene expression (e.g., 48-72 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Quantify the fold-induction of luciferase activity compared to untreated control cells.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by benzamide derivatives and a general workflow for their in vitro evaluation.

Caption: Potential mechanism of action for benzamide derivatives in epigenetic regulation.

Caption: General workflow for the in vitro screening of novel benzamide derivatives.

Conclusion and Future Directions

While direct in vitro data for this compound remains elusive, the extensive research on analogous benzamide compounds provides a clear and well-defined path for its investigation. The methodologies detailed in this guide, from initial enzyme inhibition and cytotoxicity screening to more in-depth mechanistic studies, offer a robust framework for characterizing its potential biological activities.

Based on the activities of its structural relatives, promising avenues of investigation for this compound could include its potential as an inhibitor of epigenetic modifiers like DNMTs and HDACs, as well as its possible antimicrobial or antiparasitic properties. The successful application of the protocols outlined herein will be instrumental in elucidating the therapeutic potential of this and other novel benzamide derivatives, ultimately contributing to the development of new and effective therapeutic agents.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

N-(3-Aminophenyl)-4-ethoxybenzamide: A Potential Kinase Inhibitor - A Technical Guide

Disclaimer: Publicly available research data specifically detailing the kinase inhibitory activity of N-(3-Aminophenyl)-4-ethoxybenzamide is limited. This guide, therefore, provides a comprehensive overview based on the known activities of structurally similar N-phenylbenzamide derivatives and establishes a framework for its potential evaluation as a kinase inhibitor. Methodologies and data presented are representative of the field and are intended to guide further research.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a successful class of drugs in oncology and beyond.

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors.[1] This guide explores the potential of this compound as a kinase inhibitor, detailing its synthesis, proposed mechanisms of action, and the experimental protocols required for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A representative protocol is provided below, based on established methods for similar compounds.[2][3]

Experimental Protocol: Synthesis

Materials:

-

3-Nitroaniline

-

4-Ethoxybenzoyl chloride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Iron powder (or other reducing agents like SnCl2)

-

Ammonium chloride or hydrochloric acid

-

Ethanol

-

Water

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of N-(3-Nitrophenyl)-4-ethoxybenzamide

-

Dissolve 3-nitroaniline in dry dichloromethane (DCM) in a round-bottom flask.

-

Add a base, such as pyridine or triethylamine (typically 1.1 to 1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-ethoxybenzoyl chloride in dry DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)-4-ethoxybenzamide.

-

-

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the N-(3-nitrophenyl)-4-ethoxybenzamide from Step 1 in ethanol.

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.[4]

-

Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound, this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential as a Kinase Inhibitor

While specific data for this compound is unavailable, the broader class of N-phenylbenzamide derivatives has shown significant activity against various kinases, particularly tyrosine kinases.[1][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

Illustrative Kinase Inhibition Data for Structurally Related Compounds

The following table summarizes the inhibitory activities (IC50 values) of several N-phenylbenzamide derivatives against different kinases to provide a comparative context.

| Compound Derivative | Target Kinase | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung Cancer Cell Line) | 7.5 | [1] |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical Cancer Cell Line) | 9.3 | [1] |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast Cancer Cell Line) | 8.9 | [1] |

| 4-Methylbenzamide derivative (7) | K562 (Leukemia Cell Line) | 2.27 | [5] |

| 4-Methylbenzamide derivative (10) | K562 (Leukemia Cell Line) | 2.53 | [5] |

| 4-Methylbenzamide derivative (7) | HL-60 (Leukemia Cell Line) | 1.42 | [5] |

| 4-Methylbenzamide derivative (10) | HL-60 (Leukemia Cell Line) | 1.52 | [5] |

| Baicalein (a flavonoid, for comparison) | Src Kinase | 4 | [6] |

Experimental Evaluation of Kinase Inhibitory Activity

To determine the kinase inhibitory potential of this compound, a series of in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on purified kinases.[7][8]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (test compound)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

-

Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.

-

Inhibitor Incubation: Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9]

Kinase Assay Workflow Diagram

Caption: General workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways to Investigate

Given that many N-phenylbenzamide derivatives target tyrosine kinases, a key area of investigation would be their effect on receptor tyrosine kinase (RTK) signaling pathways.[10][11] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a common driver of cancer.[12][13]

Overview of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues. These phosphotyrosine sites act as docking sites for adaptor proteins (e.g., Grb2) and enzymes, which in turn activate downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[10][12]

RTK Signaling Pathway Diagram

Caption: A simplified diagram of a generic RTK signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for kinase inhibition. Based on the activity of related N-phenylbenzamide compounds, it is plausible that this molecule could exhibit inhibitory effects against various kinases, particularly those implicated in cancer.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full characterization of this compound.

-

Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify primary targets and assess selectivity.[14]

-

Cell-Based Assays: Evaluating the anti-proliferative effects of the compound in relevant cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise mechanism of inhibition (e.g., ATP-competitive) and its effects on downstream signaling pathways.

The systematic evaluation outlined in this guide will be crucial in determining the therapeutic potential of this compound as a novel kinase inhibitor.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro kinase assay [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assayquant.com [assayquant.com]

- 10. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 11. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 14. reactionbiology.com [reactionbiology.com]

Preliminary Screening of N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel chemical entity, N-(3-Aminophenyl)-4-ethoxybenzamide. Given the prevalence of benzamide scaffolds in contemporary drug discovery, particularly in oncology, this document outlines a hypothetical, yet scientifically rigorous, workflow to assess its potential as a therapeutic agent. The proposed screening focuses on identifying cytotoxic effects, potential kinase inhibition, and impact on a key signaling pathway relevant to cancer biology.

Compound Overview

This compound is a small molecule with the chemical formula C15H16N2O2 and a molecular weight of 256.30 g/mol [1]. Its structure combines a flexible aminophenyl ring with an ethoxybenzamide moiety, features that are present in various biologically active compounds. While specific biological data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests that a preliminary screening campaign focused on this target class is a logical starting point.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1016516-69-0 | [1] |

| Molecular Formula | C15H16N2O2 | [1] |

| Molecular Weight | 256.30 g/mol | |

| Appearance | Tan to white solid (predicted) | |

| Solubility | Soluble in DMSO (predicted) |

Proposed Preliminary Screening Workflow

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

References

N-(3-Aminophenyl)-4-ethoxybenzamide: A Technical Overview of Synthesis and Potential Development Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical guide on the synthesis of N-(3-Aminophenyl)-4-ethoxybenzamide. Due to the limited publicly available information on this specific compound, the sections on discovery and potential therapeutic applications are based on related benzamide analogues. No specific preclinical or clinical data for this compound has been found in the public domain.

Introduction

This compound (CAS No. 1016516-69-0) is a small molecule belonging to the benzamide class of compounds.[1] While specific research leading to the discovery and development of this particular molecule is not extensively documented, the broader family of N-aryl benzamides has been a subject of interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established chemical literature for analogous compounds. Furthermore, it explores potential, hypothetical therapeutic avenues based on patent literature for structurally related aminophenyl benzamides.

Hypothetical Discovery and Development Context

The discovery of novel therapeutic agents often involves the synthesis and screening of compound libraries based on a common chemical scaffold. It is plausible that this compound was synthesized as part of a larger library of benzamide derivatives to explore their structure-activity relationships in various biological assays. Patents for related aminophenyl benzamide compounds suggest that such libraries have been investigated for a range of therapeutic applications.

| Potential Therapeutic Area | Rationale based on Related Compounds |

| Anticonvulsant Activity | Patents have been filed for 3- and 4-amino-N-(alkylphenyl) benzamide compounds for their use as anticonvulsant drugs in the treatment of epilepsy. |

| Treatment of Liver Diseases | Amino-aryl-benzamide compounds have been investigated for the treatment of non-alcoholic fatty liver disease (NAFLD) and related conditions. |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process:

-

Amide Coupling: Reaction of 4-ethoxybenzoyl chloride with 3-nitroaniline to form the intermediate, N-(3-nitrophenyl)-4-ethoxybenzamide.

-

Nitro Group Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product.

Experimental Protocol:

Step 1: Synthesis of N-(3-nitrophenyl)-4-ethoxybenzamide

This procedure is based on the Schotten-Baumann reaction conditions, a common method for synthesizing amides from amines and acyl chlorides.

-

Materials:

-

3-nitroaniline

-

4-ethoxybenzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-nitroaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 4-ethoxybenzoyl chloride (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-nitrophenyl)-4-ethoxybenzamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

-

Materials:

-

N-(3-nitrophenyl)-4-ethoxybenzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve N-(3-nitrophenyl)-4-ethoxybenzamide in ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by recrystallization.

-

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Mechanism of Action and Signaling Pathways

There is no publicly available information regarding the mechanism of action or the specific signaling pathways modulated by this compound. To determine its biological activity, the compound would need to be subjected to a variety of in vitro and in vivo screening assays.

Preclinical and Clinical Development

As of the date of this document, there are no published preclinical or clinical studies for this compound. The development of this compound would require extensive investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in relevant disease models.

Conclusion

This compound is a benzamide derivative for which a plausible and efficient synthetic route can be designed based on established chemical principles. While its specific biological activities and therapeutic potential remain uncharacterized in the public domain, the activities of structurally related compounds suggest that it could be a candidate for investigation in areas such as neuroscience and metabolic diseases. Further research is necessary to elucidate the pharmacological profile of this compound and determine its potential for future drug development.

References

Methodological & Application

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore in a variety of enzyme inhibitors. Notably, derivatives of benzamide have shown significant inhibitory activity against epigenetic modifying enzymes such as Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).

These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. Therefore, this compound represents a candidate molecule for screening against these and other enzyme classes.

This document provides detailed protocols for performing enzyme inhibition assays for HDACs and DNMTs, which can be adapted for testing this compound and other novel compounds.

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools in drug discovery and basic research to identify and characterize molecules that interfere with enzyme activity. The protocols detailed below are based on fluorometric detection methods, which offer high sensitivity and are amenable to high-throughput screening.

HDAC Inhibition Assay: This assay measures the activity of HDAC enzymes, which catalyze the removal of acetyl groups from lysine residues on histones and other proteins. The assay utilizes a fluorogenic substrate that is deacetylated by an HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is directly proportional to the HDAC activity. A decrease in fluorescence in the presence of a test compound indicates inhibition.

DNMT Inhibition Assay: This assay quantifies the activity of DNMTs, which are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to DNA. The assay typically uses a specific DNA substrate that is coated on a microplate. In the presence of active DNMTs and SAM, the DNA is methylated. The level of methylation is then detected using an antibody specific for 5-methylcytosine, which is linked to a fluorescent secondary antibody. A reduction in the fluorescence signal upon addition of a test compound signifies DNMT inhibition.

Data Presentation

Quantitative data from enzyme inhibition assays are typically summarized to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Table 1: Hypothetical HDAC Inhibition Data for this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | HDAC1 | User Data |

| Trichostatin A (Positive Control) | HDAC1 | 0.01 |

| This compound | Pan-HDAC | User Data |

| SAHA (Vorinostat) (Positive Control) | Pan-HDAC | 0.05 |

Table 2: Hypothetical DNMT Inhibition Data for this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | DNMT1 | User Data |

| Decitabine (Positive Control) | DNMT1 | 1.5 |

| This compound | DNMT3A | User Data |

| SGI-1027 (Positive Control) | DNMT3A | 8.0 |

Experimental Protocols

Protocol 1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific HDAC enzyme and reagents used.

Materials:

-

This compound (Test Compound)

-

Known HDAC inhibitor (e.g., Trichostatin A, SAHA) as a positive control

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate

-

HDAC Developer Solution

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the positive control inhibitor.

-

Reaction Setup:

-

Add 40 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

-

Add 10 µL of the diluted test compound or positive control to the respective wells. For the 'no inhibitor' control, add 10 µL of HDAC Assay Buffer.

-

Add 30 µL of the diluted HDAC enzyme solution to all wells except the 'no enzyme' control wells. For the 'no enzyme' control, add 30 µL of HDAC Assay Buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

-

-

Signal Development:

-

Stop the reaction by adding 50 µL of HDAC Developer Solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the 'no enzyme' control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol 2: Fluorometric DNA Methyltransferase (DNMT) Inhibition Assay

This protocol provides a general framework for assessing DNMT inhibition and should be optimized for specific enzymes and reagents.

Materials:

-

This compound (Test Compound)

-

Known DNMT inhibitor (e.g., Decitabine, SGI-1027) as a positive control

-

Recombinant human DNMT enzyme (e.g., DNMT1)

-

DNMT Assay Buffer

-

S-adenosylmethionine (SAM)

-

DNA substrate-coated 96-well plate

-

Primary antibody (anti-5-methylcytosine)

-

Fluorescently labeled secondary antibody

-

Wash Buffer (e.g., PBST)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

96-well clear-bottom black plate

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control inhibitor in DNMT Assay Buffer.

-

Enzymatic Reaction:

-

To the wells of the DNA substrate-coated plate, add 30 µL of DNMT Assay Buffer.

-

Add 10 µL of the diluted test compound or positive control. For the 'no inhibitor' control, add 10 µL of DNMT Assay Buffer.

-

Add 10 µL of the diluted DNMT enzyme to all wells except the 'no enzyme' control. For the 'no enzyme' control, add 10 µL of DNMT Assay Buffer.

-

Initiate the reaction by adding 10 µL of SAM solution to each well.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Immunodetection of Methylation:

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well and incubate at room temperature for 30 minutes.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted primary antibody (anti-5-methylcytosine) to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted fluorescently labeled secondary antibody to each well and incubate at room temperature for 30 minutes in the dark.

-

Wash the wells five times with Wash Buffer.

-

-

Data Acquisition:

-

Add 100 µL of DNMT Assay Buffer or a suitable reading buffer to each well.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Subtract the fluorescence of the 'no enzyme' control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Caption: Workflow for a fluorometric DNMT inhibition assay.

Conclusion

Application Note: N-(3-Aminophenyl)-4-ethoxybenzamide for Cell-Based Assays

Introduction

N-(3-Aminophenyl)-4-ethoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs). This application note provides a representative protocol for evaluating the potential of this compound as an HDAC inhibitor in cell-based assays. The presented data is hypothetical and intended to serve as a guide for researchers.

Chemical Structure:

Molecular Formula: C₁₅H₁₆N₂O₂[1] CAS Number: 1016516-69-0[1]

Hypothetical Biological Activity: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis. Several benzamide derivatives have been identified as potent HDAC inhibitors.[2][3]

Key Applications

-

In vitro HDAC enzyme activity assays

-

Cellular histone acetylation assays

-

Cell proliferation and viability assays

-

Apoptosis induction assays

-

Cell cycle analysis

Data Presentation

The following tables present hypothetical data for the characterization of this compound as an HDAC inhibitor.

Table 1: In Vitro HDAC Inhibitory Activity

| Compound | IC₅₀ (nM) vs. HDAC1 | IC₅₀ (nM) vs. HDAC2 | IC₅₀ (nM) vs. HDAC3 |

| This compound | 150 | 280 | 265 |

| Positive Control (SAHA) | 50 | 65 | 70 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)

| Cell Line | Compound | GI₅₀ (µM) |

| HeLa | This compound | 5.2 |

| Positive Control (SAHA) | 2.8 | |

| A549 | This compound | 8.9 |

| Positive Control (SAHA) | 4.1 | |

| MCF-7 | This compound | 6.5 |

| Positive Control (SAHA) | 3.5 |

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified human HDAC enzymes.

Workflow:

Caption: Workflow for the in vitro HDAC activity assay.

Materials:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Recombinant Human HDAC1, HDAC2, HDAC3 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (dissolved in DMSO)

-

Trichostatin A (TSA) or SAHA (positive control)

-

HDAC Assay Developer (containing a protease to cleave the deacetylated substrate)

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer.

-

To each well of the 96-well plate, add 25 µL of Assay Buffer, 10 µL of the test compound dilution (or DMSO for vehicle control), and 15 µL of diluted HDAC enzyme.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of HDAC Assay Developer to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular Histone H3 Acetylation Assay (Western Blot)

This protocol describes the detection of acetylated histone H3 levels in cells treated with this compound by Western blotting.

Workflow:

References

- 1. This compound | CAS#:1016516-69-0 | Chemsrc [chemsrc.com]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Dissolution of N-(3-Aminophenyl)-4-ethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the solubility of the compound N-(3-Aminophenyl)-4-ethoxybenzamide in common laboratory solvents. Due to the limited availability of public data on the solubility of this specific molecule, a systematic approach to solubility screening is presented. This protocol includes safety precautions, a list of recommended solvents, a step-by-step experimental procedure for solubility determination, and a template for data presentation. The accompanying workflow diagrams offer a clear visual guide to the experimental process.

Introduction

This compound is a benzamide derivative with potential applications in pharmaceutical research and drug development. Proper dissolution and the preparation of stock solutions are critical first steps for any in vitro or in vivo studies. The solubility of a compound is a key physicochemical property that influences its handling, formulation, and bioavailability. This protocol outlines a reliable method for researchers to determine the optimal solvent and concentration for their specific experimental needs.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

-

Waste Disposal: Dispose of the compound and any resulting solutions in accordance with local institutional and environmental regulations for chemical waste.

Materials and Reagents

-

This compound (solid form)

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Glass vials or test tubes

-

Pipettes

-

Solvents for testing (ACS grade or higher):

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Deionized Water (H₂O)

-

Phosphate-Buffered Saline (PBS)

-

Experimental Protocol: Solubility Determination

This protocol is designed to determine the approximate solubility of this compound in a range of common laboratory solvents.

4.1. Preparation of Stock Solutions

-

Weigh out a precise amount of this compound (e.g., 10 mg) into a pre-weighed glass vial.

-

Add a calculated volume of the first solvent to be tested (e.g., DMSO) to achieve a high starting concentration (e.g., 100 mg/mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, use a magnetic stirrer for 15-30 minutes at room temperature.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is soluble at that concentration.

-

If the compound is not soluble, perform serial dilutions with the same solvent to find the concentration at which it fully dissolves.

4.2. Stepwise Dilution for Solubility Assessment

-

If the compound is insoluble at the initial high concentration, add a known volume of the same solvent to dilute the concentration (e.g., dilute to 50 mg/mL).

-

Repeat the vortexing and stirring steps.

-

Continue this process of stepwise dilution until the compound fully dissolves, noting the concentration at which this occurs.

-

Repeat this entire procedure for each of the selected solvents.

Data Presentation

The results of the solubility screening should be recorded in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Molecular Weight ( g/mol ) | Concentration Tested (mg/mL) | Observation (Soluble/Partially Soluble/Insoluble) | Approximate Solubility (mg/mL) |

| DMSO | 78.13 | 100 | Record Observation | Determine Value |

| 50 | Record Observation | |||

| 25 | Record Observation | |||

| 10 | Record Observation | |||

| Ethanol | 46.07 | 100 | Record Observation | Determine Value |

| 50 | Record Observation | |||

| 25 | Record Observation | |||

| 10 | Record Observation | |||

| Methanol | 32.04 | 100 | Record Observation | Determine Value |

| 50 | Record Observation | |||

| 25 | Record Observation | |||

| 10 | Record Observation | |||

| Acetonitrile | 41.05 | 100 | Record Observation | Determine Value |

| 50 | Record Observation | |||

| 25 | Record Observation | |||

| 10 | Record Observation | |||

| Deionized Water | 18.02 | 10 | Record Observation | Determine Value |

| 1 | Record Observation | |||

| 0.1 | Record Observation | |||

| PBS (pH 7.4) | N/A | 10 | Record Observation | Determine Value |

| 1 | Record Observation | |||

| 0.1 | Record Observation |

Visualizations

The following diagrams illustrate the logical workflow for the solubility determination protocol.

Application Notes and Protocols for N-(3-Aminophenyl)-4-ethoxybenzamide in Cancer Research

Disclaimer: As of late 2025, specific research detailing the application of N-(3-Aminophenyl)-4-ethoxybenzamide in cancer research is not available in the public domain. The following application notes and protocols are based on the established methodologies and findings from studies on structurally related benzamide derivatives with demonstrated anti-cancer properties. These should serve as a comprehensive guide for initiating research into the potential of this compound as a cancer therapeutic agent.

Introduction

Benzamide derivatives represent a promising class of compounds in cancer research, with various analogues exhibiting efficacy through diverse mechanisms of action. These include DNA damage, inhibition of critical enzymes like histone deacetylases (HDACs), and modulation of key signaling pathways. This compound, with its distinct chemical structure, warrants investigation for its potential cytotoxic and anti-proliferative effects on cancer cells.

This document outlines potential applications and experimental protocols to characterize the anti-cancer activity of this compound, drawing parallels from established research on similar compounds.

Potential Mechanisms of Action

Based on the activities of related benzamides, this compound could potentially exert its anti-cancer effects through several mechanisms:

-

DNA Cross-linking: Similar to 4-amino-N-(2'-aminophenyl)-benzamide (GOE1734), it may induce DNA-DNA crosslinks, leading to cell cycle arrest and apoptosis, particularly in slow-proliferating tumors.[1]

-

HDAC Inhibition: It could function as a histone deacetylase inhibitor, akin to N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, leading to altered gene expression, cell cycle arrest, and apoptosis.[2]

-

Modulation of Cancer Signaling Pathways: The compound might interfere with critical signaling pathways implicated in cancer progression, such as the Wnt, Notch, or Hedgehog pathways.[3]

Quantitative Data on Related Benzamide Derivatives

To provide a reference for expected potencies, the following table summarizes quantitative data from studies on analogous benzamide compounds.

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |